molecular formula C21H24N4O5 B2934267 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-23-5

2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2934267
CAS RN: 866133-23-5
M. Wt: 412.446
InChI Key: WOURLHRFNVFMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one” is a chemical with the molecular formula C21H24N4O5 .


Synthesis Analysis

The synthesis of similar compounds, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, involves a two-step process. The first step is the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates. The second step is a “green” catalytic reductive cyclization of the obtained 2-nitro ester intermediates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 412.44. The predicted boiling point is 639.8±55.0 °C, and the predicted density is 1.280±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one, while not directly mentioned, is related to compounds with similar structural motifs studied for their chemical synthesis and properties. For example, research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted the potential for such compounds in producing anti-inflammatory and analgesic agents. These studies involve complex chemical synthesis processes and explore the biological activities of the synthesized compounds, indicating a broad interest in the chemical manipulation and application of benzoxazinone derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Pharmacological Investigations

Pharmacological studies on related compounds, such as the synthesis and effects of optically active derivatives, reveal insights into their potential therapeutic applications. Optically active derivatives of similar structural frameworks have been synthesized and evaluated for their pharmacological properties, such as antihypertensive effects and interactions with specific biological targets. These investigations contribute to understanding the structure-activity relationships and potential therapeutic uses of such compounds (Ashimori et al., 1991).

Antimicrobial and Antitumor Potential

Research into the antimicrobial activities of new 1,2,4-triazole derivatives, including compounds with similar chemical structures, indicates the potential of these molecules in developing new antimicrobial agents. The synthesis and subsequent testing of these compounds against various microorganisms provide valuable insights into their utility in combating microbial infections (Fandaklı et al., 2012). Furthermore, studies on benzoxazino- and naphthoxazinoquinoline derivatives as potential antitumor agents emphasize the ongoing interest in exploring the therapeutic applications of benzoxazinone derivatives in oncology, highlighting the diverse pharmacological potentials of these compounds (Nasr et al., 1974).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, which can have various downstream effects.

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors can influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data . These properties impact the compound’s bioavailability and its potential as a therapeutic agent. The results highlighted six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and the downstream effects of this activity. This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate , potentially influencing conditions related to these areas.

properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-6-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-29-17-5-2-15(3-6-17)24-12-10-23(11-13-24)9-8-20-21(26)22-18-14-16(25(27)28)4-7-19(18)30-20/h2-7,14,20H,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOURLHRFNVFMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.